1-(2,2-Dimethyl-1,3-dioxolan-4-YL)-3-methylhept-1-EN-3-OL
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Overview
Description
1-(2,2-Dimethyl-1,3-dioxolan-4-YL)-3-methylhept-1-EN-3-OL is an organic compound that belongs to the class of dioxolanes This compound is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethyl-1,3-dioxolan-4-YL)-3-methylhept-1-EN-3-OL typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with a suitable alkene in the presence of an acid catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and chromatography are employed to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dimethyl-1,3-dioxolan-4-YL)-3-methylhept-1-EN-3-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions employed .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize the compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed to reduce the compound to its corresponding alcohols or alkanes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or alkanes .
Scientific Research Applications
1-(2,2-Dimethyl-1,3-dioxolan-4-YL)-3-methylhept-1-EN-3-OL has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is employed in the study of biochemical pathways and enzyme mechanisms, providing insights into biological processes.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethyl-1,3-dioxolan-4-YL)-3-methylhept-1-EN-3-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-1,3-dioxolane-4-methanamine
- ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol
- (S)-(+)-(2,2-dimethyl-[1,3]-dioxolan-4-yl)-methylamine
Uniqueness
1-(2,2-Dimethyl-1,3-dioxolan-4-YL)-3-methylhept-1-EN-3-OL is unique due to its specific structural features, such as the presence of a dioxolane ring and an alkene moiety. These structural elements confer distinct chemical properties and reactivity, making the compound valuable for various applications in research and industry .
Properties
CAS No. |
113375-79-4 |
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Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
1-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-methylhept-1-en-3-ol |
InChI |
InChI=1S/C13H24O3/c1-5-6-8-13(4,14)9-7-11-10-15-12(2,3)16-11/h7,9,11,14H,5-6,8,10H2,1-4H3 |
InChI Key |
OJOOCEOLKIEFAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C=CC1COC(O1)(C)C)O |
Origin of Product |
United States |
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